3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-15-11-12-8-5-6-16-9(8)10(14)13(11)7-3-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZMRBVJDIAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3CC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Additionally, its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of signaling cascades that promote cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, emphasizing key differences in functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Effects on Bioactivity: The cyclopropyl group in the target compound likely improves metabolic stability compared to allyl or linear alkyl substituents (e.g., 3-(prop-2-en-1-yl) derivatives), which are prone to oxidation . Ethylsulfanyl at position 2 may enhance electron-withdrawing effects, influencing binding to kinase active sites, as seen in related pyrimidinone inhibitors .
Solubility and Pharmacokinetics: Compounds with polar substituents (e.g., morpholinopropyl in ) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., 3-methylphenyl in ) favor membrane permeability but reduce solubility.
Therapeutic Applications: Derivatives with piperazinyl or pyrrolidinyl groups (e.g., ) show affinity for neurotransmitter receptors, suggesting CNS applications. TRPA1 inhibitors (e.g., ) highlight the versatility of thienopyrimidinones in targeting ion channels for pain management.
Research Findings and Trends
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for 6-(3-methoxyphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one, involving cyclization of carboximidate intermediates .
- Ethylsulfanyl groups may act as hydrogen bond acceptors, critical for interactions with catalytic lysine residues in kinases .
Biological Activity
3-Cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the thienopyrimidine class, which has been explored for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃OS
- Molecular Weight : 197.27 g/mol
- CAS Number : 949962-97-4
The compound features a thieno[3,2-d]pyrimidine core structure with a cyclopropyl group and an ethylsulfanyl substituent, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to:
- Induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
TRPC5 Modulation
Another area of interest is the role of this compound as a modulator of TRPC5 channels. TRPC5 is implicated in various neuropsychiatric disorders and calcium signaling pathways:
- Research Findings : The compound has been identified as a potential TRPC5 modulator, which may contribute to therapeutic effects in conditions like anxiety and depression.
Summary Table of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Apoptosis induction via caspase activation |
| Anticancer | A549 | 12 | PI3K/Akt pathway inhibition |
| Anticancer | HeLa | 15 | Apoptosis induction |
| TRPC5 Modulation | Neuropsychiatric Models | N/A | Modulation of calcium signaling |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various thienopyrimidine derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against multiple cancer types. The study concluded that structural modifications could enhance potency and selectivity.
Case Study 2: Neuropsychiatric Applications
A patent application (WO2016023832A1) described the use of thieno-pyrimidine derivatives as TRPC5 modulators for treating neuropsychiatric disorders. The findings suggest that compounds like this compound could be developed into therapeutic agents targeting calcium ion channels involved in mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
